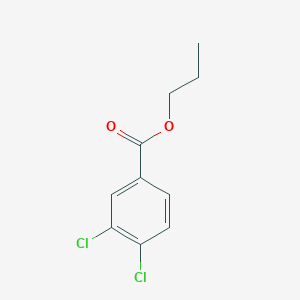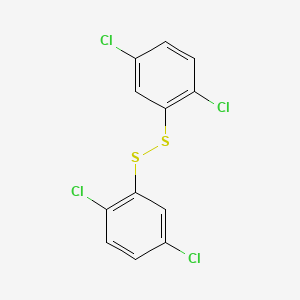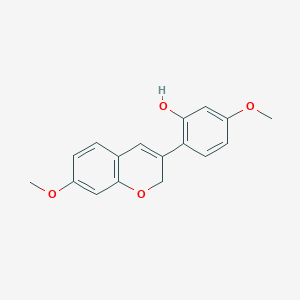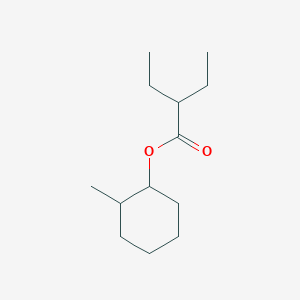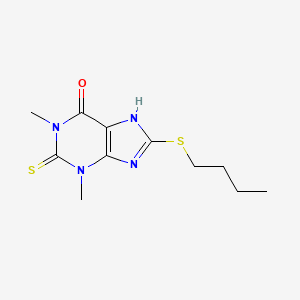![molecular formula C14H20Cl2N2O2 B14741827 propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate CAS No. 2045-44-5](/img/structure/B14741827.png)
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is a chemical compound known for its significant applications in the field of medicinal chemistry. It is structurally related to melphalan, a well-known chemotherapeutic agent. This compound is characterized by the presence of a carbamate group and a bis(2-chloroethyl)amino group attached to a phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate typically involves the following steps:
Protection of the primary amine: The primary amine group of melphalan is protected using Boc anhydride to form the corresponding carbamate.
Formation of the bis(2-chloroethyl)amino group: The protected intermediate is then reacted with 2-chloroethylamine hydrochloride in the presence of a base to introduce the bis(2-chloroethyl)amino group.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate undergoes several types of chemical reactions, including:
Substitution reactions: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and reduction: The phenyl ring and the carbamate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiols can yield thioether derivatives, while oxidation can lead to the formation of quinones .
Wissenschaftliche Forschungsanwendungen
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate involves the formation of DNA crosslinks. The bis(2-chloroethyl)amino group can alkylate DNA, leading to the formation of interstrand crosslinks that inhibit DNA replication and transcription . This results in the induction of apoptosis in rapidly dividing cells, making it effective against cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melphalan: A chemotherapeutic agent with a similar structure but lacks the carbamate group.
Chlorambucil: Another alkylating agent used in cancer therapy.
Sarcolysine: A compound with a similar bis(2-chloroethyl)amino group but different substituents on the phenyl ring.
Uniqueness
Propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate is unique due to the presence of the carbamate group, which can influence its reactivity and interactions with biological targets. This structural feature may enhance its stability and selectivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2045-44-5 |
|---|---|
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
propan-2-yl N-[4-[bis(2-chloroethyl)amino]phenyl]carbamate |
InChI |
InChI=1S/C14H20Cl2N2O2/c1-11(2)20-14(19)17-12-3-5-13(6-4-12)18(9-7-15)10-8-16/h3-6,11H,7-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
IJMUVZABOPSWCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1=CC=C(C=C1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)

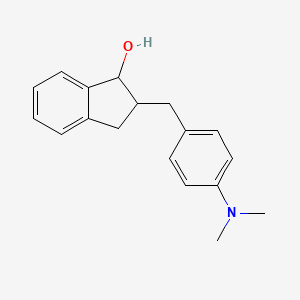
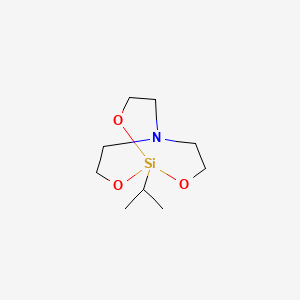

![n-[(2-Methoxyphenyl)carbamoyl]hexanamide](/img/structure/B14741790.png)
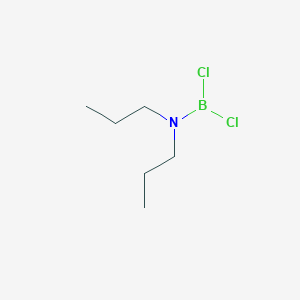
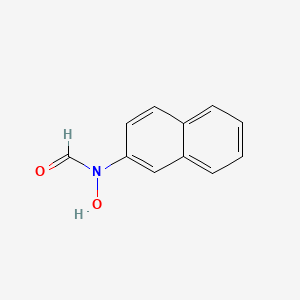
![2-[(2-Dodecanoyloxyacetyl)amino]ethyl dodecanoate](/img/structure/B14741806.png)
